
Sphingolactone-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingolactone-24 is a selective and irreversible inhibitor of neutral sphingomyelinase (N-SMase).
Preparation Methods
Sphingolactone-24 is synthesized through a series of chemical reactions. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The compound is typically prepared in a laboratory setting, and the process involves multiple steps to ensure high purity and yield. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Sphingolactone-24 undergoes various chemical reactions, including inhibition of enzyme activity. It is known to inhibit the phosphorylation of p38 MAPK and antagonize the anti-apoptotic effects of lipopolysaccharides (LPS) on neutrophils. The compound is used in vitro at concentrations of 50 µM for 30 minutes to 24 hours, and in vivo at a dosage of 1 mg/kg administered intraperitoneally .
Scientific Research Applications
Sphingolactone-24 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of neutral sphingomyelinase.
Biology: Investigated for its role in regulating apoptosis and autophagy in cells.
Medicine: Explored for its potential in treating acute lung injury by reducing the severity of lung damage and improving survival rates in animal models.
Industry: Utilized in research and development for new therapeutic agents targeting sphingomyelinase .
Mechanism of Action
Sphingolactone-24 exerts its effects by selectively and irreversibly inhibiting neutral sphingomyelinase. This inhibition prevents the enzyme from catalyzing the hydrolysis of sphingomyelin to ceramide, thereby affecting sphingolipid signaling pathways. The compound’s action on sphingomyelinase leads to reduced phosphorylation of p38 MAPK and inhibition of anti-apoptotic effects induced by lipopolysaccharides .
Comparison with Similar Compounds
Sphingolactone-24 is unique in its selective and irreversible inhibition of neutral sphingomyelinase. Similar compounds include:
SKI-II: A sphingosine kinase inhibitor that also affects sphingolipid signaling but through a different mechanism.
Fumonisin B1: An inhibitor of ceramide synthase, another enzyme in the sphingolipid metabolism pathway.
D609: A phosphatidylcholine-specific phospholipase C inhibitor that indirectly affects sphingomyelinase activity
This compound stands out due to its specificity and irreversible inhibition, making it a valuable tool in research focused on sphingomyelinase and related pathways.
Properties
Molecular Formula |
C18H29NO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2E,4E)-N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/b6-4+,11-8+/t14?,15-,16+/m0/s1 |
InChI Key |
OCXQUITYSDKHLR-CMJZMVGCSA-N |
Isomeric SMILES |
CCCCCCC1C[C@@H](OC1=O)[C@H](CO)NC(=O)/C=C/C=C/C |
Canonical SMILES |
CCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


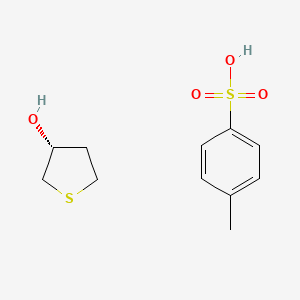

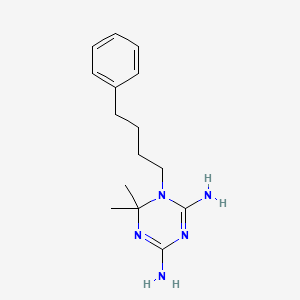
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)
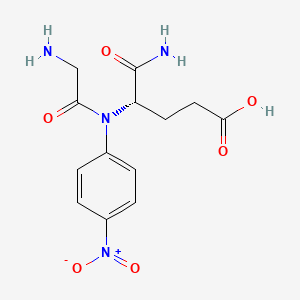
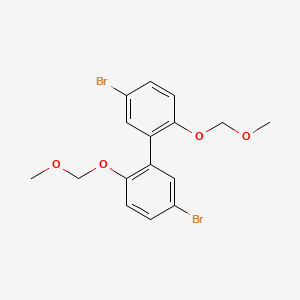
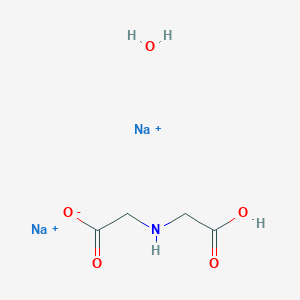
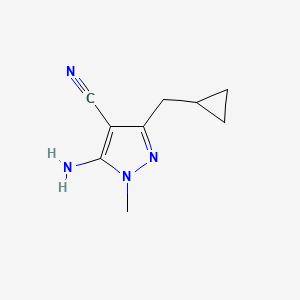
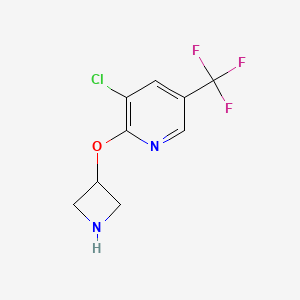

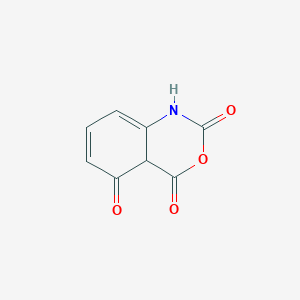
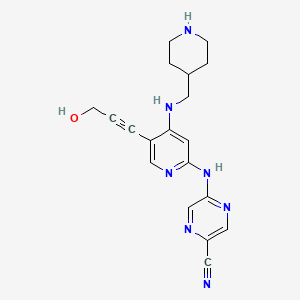
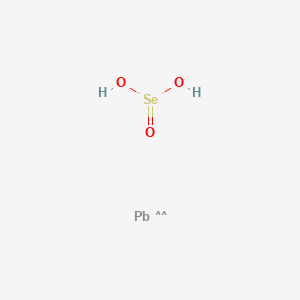
![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
